molecular formula C17H16INO3 B4070508 2-{[2-ethoxy-4-(hydroxymethyl)-6-iodophenoxy]methyl}benzonitrile

2-{[2-ethoxy-4-(hydroxymethyl)-6-iodophenoxy]methyl}benzonitrile

Cat. No. B4070508
M. Wt: 409.22 g/mol
InChI Key: SNGBHJJXDLIDEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-ethoxy-4-(hydroxymethyl)-6-iodophenoxy]methyl}benzonitrile, also known as [^18F]FEIBN, is a radiotracer used in positron emission tomography (PET) imaging. PET imaging is a non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. [^18F]FEIBN is a promising radiotracer that has been used in various scientific research applications due to its unique properties.

Mechanism of Action

[^18F]FEIBN binds to beta-amyloid plaques and alpha-synuclein aggregates in the brain, allowing for their visualization and quantification through PET imaging. The binding of [^18F]FEIBN to these pathological proteins is highly specific, which allows for accurate and reliable imaging results.
Biochemical and Physiological Effects
[^18F]FEIBN is a radiotracer that is rapidly cleared from the body and does not have any significant biochemical or physiological effects. However, the use of PET imaging with [^18F]FEIBN does expose patients to ionizing radiation, which should be considered when determining the risks and benefits of this imaging modality.

Advantages and Limitations for Lab Experiments

The use of [^18F]FEIBN in scientific research provides several advantages, including the ability to visualize and quantify pathological proteins in vivo, which can aid in the diagnosis and monitoring of neurodegenerative diseases. However, the use of PET imaging with [^18F]FEIBN is limited by its high cost and the need for specialized equipment and expertise.

Future Directions

There are several future directions for the use of [^18F]FEIBN in scientific research. One potential application is the use of [^18F]FEIBN in the development of new therapies for neurodegenerative diseases. PET imaging with [^18F]FEIBN can be used to monitor the efficacy of these therapies in vivo, which can accelerate the drug development process. Additionally, the use of [^18F]FEIBN in combination with other imaging modalities, such as magnetic resonance imaging (MRI), may provide a more comprehensive understanding of the pathological processes underlying neurodegenerative diseases.

Scientific Research Applications

[^18F]FEIBN has been used in various scientific research applications, including the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. PET imaging with [^18F]FEIBN allows for the visualization and quantification of the density and distribution of beta-amyloid plaques and alpha-synuclein aggregates in the brain, which are hallmark features of these diseases.

properties

IUPAC Name

2-[[2-ethoxy-4-(hydroxymethyl)-6-iodophenoxy]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16INO3/c1-2-21-16-8-12(10-20)7-15(18)17(16)22-11-14-6-4-3-5-13(14)9-19/h3-8,20H,2,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGBHJJXDLIDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CO)I)OCC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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